8(9)-EpETrE-EA -

8(9)-EpETrE-EA

Catalog Number: EVT-1588199
CAS Number:
Molecular Formula: C22H37NO3
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8(9)-Epetre-ea, also known as 8, 9-eet-ea, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, 8(9)-epetre-ea is considered to be a fatty amide lipid molecule. 8(9)-Epetre-ea is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 8(9)-epetre-ea is primarily located in the membrane (predicted from logP). 8(9)-Epetre-ea can be biosynthesized from 8, 9-eet and anandamide.
N-[(5Z,11Z,14Z)-8,9-epoxyicosatrienoyl]ethanolamine is an N-(polyunsaturated fatty acyl)ethanolamine obtained by formal epoxidation across the 8,9-double bond of anandamide. It has a role as a human xenobiotic metabolite. It is a N-(long-chain-acyl)ethanolamine, a N-(polyunsaturated fatty acyl)ethanolamine, an endocannabinoid and an epoxide. It derives from an anandamide and an 8,9-EET.
Overview

8(9)-Epoxyeicosatrienoic acid (8(9)-EpETrE-EA) is a bioactive lipid derived from arachidonic acid through the cytochrome P450 epoxygenase pathway. It is classified as an epoxide of eicosatrienoic acid and plays a significant role in various physiological processes, particularly in the cardiovascular and renal systems. This compound is known for its involvement in signaling pathways that regulate vascular tone and renal function.

Source and Classification

8(9)-Epoxyeicosatrienoic acid is synthesized from arachidonic acid, a polyunsaturated fatty acid found in cell membranes. It belongs to the family of epoxyeicosatrienoic acids (EETs), which are further classified into four regioisomers based on the position of the epoxy group. The classification of EETs includes:

  • 5,6-Epoxyeicosatrienoic acid
  • 8,9-Epoxyeicosatrienoic acid
  • 11,12-Epoxyeicosatrienoic acid
  • 14,15-Epoxyeicosatrienoic acid

8(9)-EpETrE-EA is particularly noted for its biological activities related to vasodilation and cytoprotection in renal tissues.

Synthesis Analysis

The synthesis of 8(9)-Epoxyeicosatrienoic acid involves the enzymatic conversion of arachidonic acid by cytochrome P450 enzymes, specifically through the action of epoxygenases. The general method for synthesizing analogs of 8(9)-EpETrE-EA includes:

  1. Starting Material: Arachidonic acid is the primary substrate.
  2. Enzymatic Reaction: The reaction is catalyzed by cytochrome P450 epoxygenases, which introduce an epoxide group at the 8 and 9 positions of the fatty acid chain.
  3. Purification: Following synthesis, purification techniques such as solid-phase extraction or liquid-liquid extraction are employed to isolate the desired epoxide from other reaction products.

The stability of 8(9)-EpETrE-EA can be enhanced by reducing the number of double bonds in its structure, leading to more stable analogs that retain biological activity .

Molecular Structure Analysis

The molecular structure of 8(9)-Epoxyeicosatrienoic acid consists of a long hydrocarbon chain with three double bonds and an epoxide functional group located between the eighth and ninth carbon atoms. The chemical formula is C20H30O3, and its structure can be represented as follows:

Structure C20H30O3\text{Structure }\quad \text{C}_{20}\text{H}_{30}\text{O}_{3}

The presence of an epoxide group contributes to its reactivity and biological activity, allowing it to participate in various biochemical pathways.

Chemical Reactions Analysis

8(9)-Epoxyeicosatrienoic acid undergoes several chemical reactions, primarily involving hydrolysis and metabolic conversion:

  1. Hydrolysis: The epoxide can be converted into diols through the action of soluble epoxide hydrolase, yielding products such as 8,9-dihydroxyeicosatrienoic acid.
  2. Metabolic Pathways: It can also participate in further oxidation reactions that lead to various oxylipins, influencing inflammatory responses and vascular functions.

These reactions are crucial for understanding how 8(9)-EpETrE-EA exerts its biological effects in vivo.

Mechanism of Action

The mechanism of action for 8(9)-Epoxyeicosatrienoic acid primarily involves its role as a signaling molecule in endothelial cells. It promotes vasodilation by activating potassium channels and inhibiting calcium influx in vascular smooth muscle cells. This leads to relaxation of blood vessels and decreased vascular resistance.

Additionally, it has been shown to protect renal glomerular cells from damage induced by pathological conditions such as hypertension or diabetes by modulating inflammatory responses and promoting cell survival pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8(9)-Epoxyeicosatrienoic acid include:

Applications

8(9)-Epoxyeicosatrienoic acid has several scientific applications:

  • Pharmacological Research: Its role in vasodilation makes it a target for studying cardiovascular diseases.
  • Renal Studies: Investigated for its protective effects on kidney function under pathological conditions.
  • Biochemical Assays: Used as a standard or reference compound in assays measuring eicosanoid levels in biological samples.

Research continues to explore its potential therapeutic applications in conditions such as hypertension, renal failure, and other inflammatory diseases .

Biosynthesis and Metabolic Pathways of 8(9)-EpETrE-EA

8(9)-Epoxyeicosatrienoic acid ethanolamide (8(9)-EpETrE-EA) belongs to the epoxy fatty acid ethanolamide (EFAE) class of lipid mediators. It is biosynthesized through the cytochrome P450 (CYP) epoxygenase pathway acting on the endocannabinoid/endovanilloid substrate arachidonoylethanolamide (AEA, anandamide). This pathway represents a convergence between the endocannabinoid and cytochrome P450 eicosanoid metabolic systems.

Enzymatic Synthesis via Cytochrome P450 Epoxygenases

The primary biosynthetic route for 8(9)-EpETrE-EA involves the epoxidation of AEA catalyzed by specific CYP epoxygenase isoforms. This reaction inserts an oxygen atom across one of the double bonds of AEA’s arachidonoyl chain, forming an epoxide group. The 8,9-epoxide regioisomer is one of several possible products.

  • Role of CYP2J and CYP2C Isoforms in Epoxidation:

    Members of the CYP2J and CYP2C subfamilies are the principal epoxygenases responsible for generating epoxy-anandamides like 8(9)-EpETrE-EA. CYP2J2, highly expressed in human cardiovascular tissues including cardiac myocytes and endothelial cells, exhibits significant epoxygenase activity towards AEA [2] [6] [7]. Similarly, isoforms within the CYP2C family (e.g., CYP2C8, CYP2C9, CYP2C19 in humans; CYP2C11, CYP2C23 in rodents), known for their prominent roles in vascular EET synthesis, also metabolize AEA to generate epoxy-ethanolamides [4] [7] [8]. These enzymes are membrane-bound in the endoplasmic reticulum and utilize NADPH and molecular oxygen for catalysis. The specific regioisomer profile (e.g., relative amounts of 5,6-; 8,9-; 11,12-; 14,15-EpETrE-EA) generated depends on the specific CYP isoform involved and its inherent regioselectivity [1] [8].

  • Substrate Specificity of Arachidonic Acid Derivatives:

    CYP epoxygenases demonstrate distinct substrate preferences between free arachidonic acid (AA) and its ethanolamide conjugate (AEA). While AA is a well-established substrate for CYP2J2 and CYP2C isoforms leading to EET formation, kinetic studies indicate that AEA is also a viable substrate, albeit often with different catalytic efficiencies and potentially altered regioselectivity compared to AA [4] [5] [8]. The presence of the ethanolamide head group influences how the substrate binds within the enzyme's active site, affecting both the rate of epoxidation and the relative proportion of the different epoxyeicosatrienoic acid regioisomers (5,6-; 8,9-; 11,12-; 14,15-EET) formed from AA versus their EpETrE-EA counterparts formed from AEA. This highlights the nuanced substrate specificity of these enzymes towards structurally related eicosanoid precursors.

Table 1: Key CYP Epoxygenase Isoforms Involved in 8(9)-EpETrE-EA Synthesis

Isoform FamilyPrimary Tissue ExpressionSubstrate (AEA)Major EpETrE-EA RegioisomersCatalytic Characteristics
CYP2J (e.g., 2J2)Heart, Endothelium, Kidney, GI TractYes8,9-; 11,12-; 14,15-EpETrE-EAMembrane-bound, NADPH/O2 dependent, regioselective
CYP2C (e.g., 2C8, 2C9, 2C19)Liver, Endothelium, KidneyYesVaries by isoform (e.g., 11,12-; 14,15-EpETrE-EA prominent)Membrane-bound, NADPH/O2 dependent, regioselective, substrate binding influenced by ethanolamide group

Hydrolysis by Soluble Epoxide Hydrolase (sEH)

The primary route for the inactivation of 8(9)-EpETrE-EA is enzymatic hydrolysis catalyzed by soluble epoxide hydrolase (sEH). sEH is a ubiquitously expressed cytosolic enzyme that adds a water molecule across the epoxide ring, converting it into a vicinal diol.

  • Conversion to Dihydroxy Metabolites (DiHETrEs):

    sEH specifically hydrolyzes 8(9)-EpETrE-EA to its corresponding 8,9-dihydroxyeicosatrienoic acid ethanolamide (8,9-DiHETrE-EA). This reaction significantly reduces or abolishes the biological activity associated with the intact epoxide ring structure in many contexts, analogous to the conversion of EETs to DHETs [1] [3] [7]. sEH exhibits high catalytic efficiency towards EpETrE-EAs, making this hydrolysis a dominant metabolic fate. The diol metabolites (DiHETrE-EAs) are generally more polar and readily excreted or subjected to further oxidation (e.g., via β-oxidation).

  • Enzymatic Regulation of Bioactive Lifespan:

    sEH acts as a crucial regulator of the bioactive lifespan and local concentration of 8(9)-EpETrE-EA (and other EpFA-EAs). By rapidly hydrolyzing the epoxide, sEH terminates the signaling functions mediated by the intact epoxyeicosanoid ethanolamide. Consequently, the relative expression levels and activity of sEH versus the synthesizing CYP epoxygenases in a given tissue or cell type critically determine the steady-state levels and functional impact of 8(9)-EpETrE-EA [4] [7] [10]. Pharmacological inhibition of sEH is a strategy employed to boost endogenous levels of EpETrE-EAs (and EETs) to study their functions and exploit their protective effects.

Alternative Metabolic Pathways

While CYP epoxygenation and sEH hydrolysis are the dominant pathways, 8(9)-EpETrE-EA can undergo additional metabolic transformations, contributing to its overall clearance and potentially generating metabolites with distinct activities.

  • β-Oxidation and Chain-Shortening Mechanisms:

    Like free fatty acids and their derivatives, 8(9)-EpETrE-EA can enter the peroxisomal and mitochondrial β-oxidation pathways. This process involves sequential removal of two-carbon units (acetyl-CoA) from the carboxyl end (opposite the ethanolamide head) of the molecule, leading to chain-shortened epoxy fatty acid ethanolamides. For example, studies on free EETs in human cells (e.g., skin fibroblasts, endothelial cells) demonstrate their conversion to metabolites like epoxy-hexadecadienoic acids (e.g., 7,8-epoxy-16:2 from 11,12-EET; 10,11-epoxy-16:2 from 14,15-EET) [3] [8]. Evidence strongly suggests this occurs primarily via peroxisomal β-oxidation, as the process is impaired in cells from patients with peroxisomal disorders (e.g., Zellweger syndrome, acyl CoA oxidase deficiency) but proceeds in cells deficient in mitochondrial long-chain acyl CoA dehydrogenase [3]. This pathway represents an alternative inactivation route distinct from sEH hydrolysis, potentially generating shorter-chain epoxy-ethanolamides whose biological activities are less well characterized but may retain some functionality or serve specific purposes.

  • Interaction with ω-Oxidases and Lipoxygenases:

    8(9)-EpETrE-EA can serve as a substrate for other oxidative enzymes:

  • Cytochrome P450 ω-oxidases (CYP4A/F): These enzymes primarily hydroxylate fatty acids at their terminal (ω) or sub-terminal (ω-1) carbons. While free AA is a major substrate leading to 20-HETE and 19-HETE, epoxy-fatty acids like EETs can also undergo ω-/ω-1 hydroxylation. Although less studied for EpETrE-EAs, it is plausible that 8(9)-EpETrE-EA could be metabolized by CYP4A/F isoforms to form ω-hydroxylated epoxy-ethanolamides, adding another layer of complexity to its metabolism [6] [8].
  • Lipoxygenases (LOX): LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) insert molecular oxygen at specific positions along the fatty acid chain, forming hydroperoxy derivatives which are then reduced to hydroxyeicosatetraenoic acids (HETEs). The presence of the epoxide ring in 8(9)-EpETrE-EA can influence its interaction with LOX enzymes. Depending on the position of the epoxide relative to the LOX's usual site of action, it could act as a substrate (potentially leading to di-oxygenated metabolites like hydroxy-epoxides or diols via non-enzymatic degradation), or the epoxide might sterically hinder LOX binding, reducing metabolism at nearby double bonds [8]. The exact interplay between epoxidation and lipoxygenation pathways for AEA derivatives requires further investigation.

Table 2: Major Metabolic Pathways of 8(9)-EpETrE-EA

Metabolic PathwayKey Enzyme(s)Primary Product(s)Functional ConsequenceCellular Localization
EpoxidationCYP2J2, CYP2C8/9/198(9)-EpETrE-EA (from AEA)Bioactive EpETrE-EA formationEndoplasmic Reticulum
sEH HydrolysisSoluble Epoxide Hydrolase (sEH)8,9-DiHETrE-EAPrimary inactivation pathwayCytosol
β-Oxidation (Chain Shortening)Peroxisomal β-Oxidation EnzymesChain-shortened epoxy-ethanolamides (e.g., C16, C18 analogs)Alternative inactivation; potential novel metabolitesPeroxisomes (Primary)
ω-HydroxylationCYP4A/F ω-Oxidasesω/ω-1 Hydroxy-8(9)-EpETrE-EAFurther oxidation/inactivationEndoplasmic Reticulum
Lipoxygenation5-LOX, 12-LOX, 15-LOXHydro(pero)xy-epoxy-ethanolamidesPotential novel metabolites or degradationCytosol, Nucleus (5-LOX)

Properties

Product Name

8(9)-EpETrE-EA

IUPAC Name

(Z)-N-(2-hydroxyethyl)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enamide

Molecular Formula

C22H37NO3

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-12-15-20-21(26-20)16-13-10-11-14-17-22(25)23-18-19-24/h6-7,9-10,12-13,20-21,24H,2-5,8,11,14-19H2,1H3,(H,23,25)/b7-6-,12-9-,13-10-

InChI Key

BXHPMUQFGGSDAK-TYAUOURKSA-N

Canonical SMILES

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)NCCO

Isomeric SMILES

CCCCC/C=C\C/C=C\CC1C(O1)C/C=C\CCCC(=O)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.